(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
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Overview
Description
(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a 1-methyl-1H-imidazol-2-yl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through various coupling reactions, such as Suzuki-Miyaura cross-coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl lithium or Grignard reagent with a boron-containing electrophile, such as trimethyl borate, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Boronate esters or boranes.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The boronic acid group can interact with serine proteases, acting as a reversible inhibitor and providing a tool for studying enzyme mechanisms.
Drug Development: The compound’s ability to form stable complexes with biomolecules makes it a candidate for drug design and development.
Medicine:
Antimicrobial Agents: Derivatives of the compound have shown potential as antimicrobial agents, targeting bacterial and fungal pathogens.
Cancer Therapy: The compound’s ability to inhibit proteasomes has been explored for its potential in cancer treatment.
Industry:
Mechanism of Action
The mechanism of action of (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine in serine proteases . This interaction can inhibit the enzyme’s activity, leading to various biological effects. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the imidazole ring, making it less versatile in terms of reactivity and applications.
(3-(1H-Imidazol-2-yl)phenyl)boronic Acid: Similar structure but without the methyl group, which can affect its binding properties and reactivity.
(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic Ester: An ester derivative that may have different solubility and stability properties compared to the boronic acid.
Uniqueness: The presence of both the boronic acid group and the 1-methyl-1H-imidazol-2-yl group in (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid provides a unique combination of reactivity and binding properties. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYHRWADVKUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CN2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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